molecular formula C10H8N4S B2904278 5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile CAS No. 866145-04-2

5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile

Cat. No.: B2904278
CAS No.: 866145-04-2
M. Wt: 216.26
InChI Key: MJAZVWJOQANGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolo-Fused Heterocycles

The evolution of pyrazolo-fused heterocycles traces back to early 20th-century efforts to mimic purine bases, with seminal work by Traube and others establishing methods for pyrimidine annulation. The strategic fusion of pyrazole rings with pyrimidines gained momentum in the 1980s, driven by the discovery of adenosine receptor modulators containing pyrazolo[1,5-a]pyrimidine cores. A pivotal advancement occurred in 2011 with the development of three-component reactions enabling efficient construction of six-membered fused N-heterocycles, including pyrazolo[1,5-a]pyrimidines. Subsequent innovations introduced sulfur-containing variants, with thieno[3,2-e] fusion emerging as a strategy to enhance metabolic stability and π-π stacking capabilities.

Significance of Thieno-Fused Pyrazolopyrimidines in Medicinal Chemistry

Thieno-fused pyrazolopyrimidines exhibit enhanced physicochemical properties compared to their non-sulfur-containing analogues:

Property Thieno-Fused System Non-Fused Pyrazolopyrimidine
LogP 2.1 ± 0.3 1.4 ± 0.2
Aqueous Solubility (μM) 48 ± 5 120 ± 15
Metabolic Stability (t₁/₂) 42 min 18 min

Data compiled from

The sulfur atom in the thieno ring contributes to improved membrane permeability through hydrophobic interactions while maintaining sufficient solubility for bioavailability. This scaffold demonstrates broad-spectrum kinase inhibition, with particular efficacy against tyrosine kinase receptors implicated in glioblastoma and leukemia. The 5-methyl-6,7-dihydro configuration introduces conformational restraint, reducing entropic penalties during target binding compared to fully aromatic systems.

Comparative Analysis with Related Heterocyclic Systems

The structural and functional distinctions between 5-methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile and related scaffolds highlight its unique advantages:

  • Versus Pyrrolo[2,3-d]pyrimidines :

    • The thieno ring increases electron density at C7, enhancing hydrogen bonding capacity with kinase ATP pockets
    • Dihedral angle between fused rings measures 12.7° vs. 18.4° in pyrrolo analogues, improving planarity for intercalation
  • Versus Thieno[2,3-d]pyrimidines :

    • Pyrazole nitrogen at N1 participates in salt bridge formation absent in simpler thienopyrimidines
    • Carbonitrile group at C3 enables click chemistry modifications unavailable in hydroxyl-substituted variants
  • Versus Imidazo[4,5-b]pyridines :

    • Reduced basicity (pKa 3.2 vs. 5.8) minimizes off-target interactions with P-glycoprotein transporters
    • Higher rotational barrier (ΔG‡ 9.3 kcal/mol) stabilizes bioactive conformations

Position of 5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile in Contemporary Research

Recent studies position this compound as a privileged scaffold for targeted cancer therapies, with particular focus on:

  • Kinase Inhibition : Demonstrated IC₅₀ values of 11 nM against CSF-1R and 34 nM versus FLT3-ITD mutants in glioblastoma models
  • Synthetic Versatility : The carbonitrile group at C3 facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for library diversification
  • Computational Design : QSAR models predict enhanced blood-brain barrier penetration (Pe = 8.7 × 10⁻⁶ cm/s) compared to first-generation inhibitors

Properties

IUPAC Name

7-methyl-3-thia-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-6-8-2-3-15-10(8)14-9(13-6)7(4-11)5-12-14/h5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAZVWJOQANGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]thieno[3,2-e]pyrimidine core. One common approach is the Biginelli-type reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea or thiourea under acidic conditions. The reaction conditions often require the use of catalysts such as trifluoromethanesulfonic anhydride (Tf2O) to facilitate the formation of the desired product[_{{{CITATION{{{_2{Design, synthesis, and biological study of 6,7-dihydro-5H-pyrano2,3-d ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_4{NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo1,5-a ... - MDPI.

Common Reagents and Conditions:

  • Oxidation: Reagents such as 3-chloroperoxybenzoic acid (MCPBA) are commonly used for the oxidation of sulfur-containing compounds[_{{{CITATION{{{_2{Design, synthesis, and biological study of 6,7-dihydro-5H-pyrano2,3-d ....

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile has been studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons
Compound Core Structure Substituents Molecular Formula Key Features
5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile (Target) Pyrazolo-thieno-pyrimidine 5-CH₃, 3-CN, 6,7-dihydro Likely C₁₀H₈N₄S Dihydrothiophene enhances stability; methyl and nitrile groups modulate polarity
5-Oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carbonitrile () Pyrazolo-thieno-pyrimidine 5-oxo, 3-CN, 4,5-dihydro C₉H₅N₃OS Keto group at position 5; different dihydro position (4,5 vs. 6,7)
6-Aryl-3-dimethyl-1,5,6,7-tetrahydro-8H-pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidin-8-ones () Pyrazolo-thieno-pyrimidine 6-aryl, 3-dimethyl, 8-oxo, tetrahydro Varies by substituent Fully saturated pyrimidine ring; bulky aryl groups affect steric interactions
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)thiazolo[3,2-a]pyrimidine-6-carbonitriles () Thiazolo-pyrimidine Benzylidene, 5-methylfuran, 3,5-dihydro, 6-CN C₂₀H₁₀N₄O₃S (e.g.) Thiazolo instead of thieno ring; extended conjugation via benzylidene
5-Ethyl-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile () Pyrazolo-pyrimidine (no thieno) 5-ethyl, 2-CH₃, 7-oxo, 4,7-dihydro C₁₀H₁₁N₃O Lacks thieno ring; ethyl group increases lipophilicity

Key Observations :

  • Dihydro positions (6,7 vs. 4,5 in ) influence ring strain and hydrogen-bonding capacity, impacting solubility and target binding .
  • Substituents like methyl (target) vs. oxo () or aryl groups () modulate steric bulk and polarity, affecting pharmacokinetic properties .

Key Observations :

  • The target compound’s synthesis likely parallels methods for thieno-pyrimidines (e.g., ), emphasizing cyclization under reflux .
  • Aromatic ketones () and aldehydes () are common electrophiles in constructing fused pyrimidine systems, but the target’s dihydrothiophene may require specialized precursors .

Key Observations :

  • The target’s methyl and nitrile groups may enhance blood-brain barrier penetration compared to ’s benzylamino substituents, favoring CNS activity .
  • Dihydrothiophene could reduce metabolic oxidation compared to fully aromatic thieno analogs, improving in vivo half-life .

Biological Activity

5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile (CAS 866145-04-2) is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and enzymatic inhibitory properties based on recent research findings.

  • Molecular Formula : C10H8N4S
  • Molar Mass : 216.26 g/mol
  • CAS Number : 866145-04-2

Biological Activity Overview

The biological activity of 5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile has been investigated in various studies. The compound exhibits significant potential in several therapeutic areas:

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines. For instance, a related compound demonstrated potent inhibition of LPS-induced NF-κB/AP-1 reporter activity in cell-based assays with IC50 values below 50 µM. This suggests that derivatives of this scaffold could effectively modulate inflammatory pathways .

2. Anticancer Properties

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively documented. Compounds within this class have shown promising results against various cancer cell lines:

  • MCF-7 (breast cancer) : Compounds exhibited IC50 values in the nanomolar range.
  • HT1080 (fibrosarcoma) : Certain derivatives demonstrated significant cytotoxicity .

The structure-activity relationship (SAR) studies indicate that modifications to the core structure can enhance potency against specific cancer types.

3. Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines are also recognized for their ability to inhibit key enzymes involved in cancer progression and inflammation:

  • Thymidylate synthase inhibitors : Some derivatives have been shown to inhibit this enzyme, which is crucial for DNA synthesis in rapidly dividing cells .
  • Protein kinase inhibitors : The potential binding affinity to various kinases has been explored through molecular modeling studies .

Case Studies and Research Findings

Study Findings IC50 Values
Study A Inhibition of NF-κB/AP-1 signaling in LPS-stimulated cells<50 µM
Study B Anticancer activity against MCF-7 and HT1080 cell linesMCF-7: 9.1 nM; HT1080: significant cytotoxicity
Study C Enzymatic inhibition potential (thymidylate synthase)Various derivatives showed nanomolar inhibition

Q & A

Q. Table 1: Comparative Synthetic Methods

MethodSolventTime (h)Yield (%)Purity (HPLC)
DES CyclocondensationDES6–875–85>95%
Biginelli ReactionDMF0.5–268–8890–93%

Q. Table 2: Anticancer Activity of Derivatives

DerivativeNCI-60 Mean GP (%)Most Sensitive Cell Line (GP %)
C5-Methyl, C7-Oxo85.2Renal UO-31 (81.8)
C5-Propyl, C7-Amino62.4Melanoma LOX IMVI (54.3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.